molecular formula C10H11ClO2 B3024520 1-(5-Chloro-2-ethoxyphenyl)ethan-1-one CAS No. 875258-48-3

1-(5-Chloro-2-ethoxyphenyl)ethan-1-one

Cat. No.: B3024520
CAS No.: 875258-48-3
M. Wt: 198.64 g/mol
InChI Key: CUJSSHKRAGBRJC-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-ethoxyphenyl)ethan-1-one is a useful research compound. Its molecular formula is C10H11ClO2 and its molecular weight is 198.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-chloro-2-ethoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-3-13-10-5-4-8(11)6-9(10)7(2)12/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUJSSHKRAGBRJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-(5-Chloro-2-ethoxyphenyl)ethan-1-one CAS 875258-48-3 properties

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 875258-48-3 Synonyms: 5'-Chloro-2'-ethoxyacetophenone; 2-Acetyl-4-chlorophenetole[1]

Executive Summary

1-(5-Chloro-2-ethoxyphenyl)ethan-1-one is a specialized aromatic ketone intermediate used primarily in the synthesis of bioactive heterocyclic compounds.[1] Structurally, it features an acetophenone core substituted with a chlorine atom at the meta position and an ethoxy group at the ortho position relative to the acetyl moiety. This substitution pattern makes it a critical building block for chalcones , flavonoids (chromones) , and pyrazoles , which are scaffolds frequently evaluated for antimicrobial, anti-inflammatory, and kinase-inhibitory properties in early-stage drug discovery.

This guide details the physicochemical properties, validated synthesis protocols, and downstream utility of CAS 875258-48-3, designed for researchers requiring high-purity precursors for library generation.

Physicochemical Identity & Properties

The introduction of the ethoxy group alters the lipophilicity and crystalline packing compared to its hydroxy- and methoxy- analogs.[1] While specific experimental melting points for the ethoxy variant are rare in open literature, its properties can be reliably interpolated from its close structural congeners.

Table 1: Comparative Physicochemical Profile
PropertyTarget Compound (Ethoxy)Hydroxy Analog (Precursor)Methoxy Analog
CAS Number 875258-48-3 1450-74-46342-64-9
Formula C₁₀H₁₁ClO₂C₈H₇ClO₂C₉H₉ClO₂
MW 198.65 g/mol 170.59 g/mol 184.62 g/mol
Physical State Low-melting solid or oilSolid (Crystalline)Solid
Melting Point Est. 35–45 °C54–56 °C29–30 °C
Solubility DCM, EtOAc, DMSOAlcohols, AcetoneDCM, EtOAc
LogP (Calc) ~3.2~2.4~2.8

Technical Insight: The ethyl group increases lipophilicity (LogP) relative to the methyl analog, potentially improving cell permeability in downstream pharmaceutical candidates. The ortho-ethoxy group also prevents chelation with metals compared to the free phenol, altering reactivity in Lewis-acid catalyzed reactions.

Validated Synthesis Protocol

The most robust route to this compound is the Williamson Ether Synthesis via O-alkylation of 1-(5-chloro-2-hydroxyphenyl)ethan-1-one.[1] This method avoids the harsh conditions of Friedel-Crafts acylation on chlorophenetole, which can lead to regioselectivity issues.

Protocol: O-Alkylation of 5'-Chloro-2'-hydroxyacetophenone[1]

Reagents:

  • Substrate: 1-(5-Chloro-2-hydroxyphenyl)ethan-1-one (1.0 eq)

  • Alkylating Agent: Ethyl Iodide (1.2 eq) or Diethyl Sulfate (1.1 eq)

  • Base: Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Solvent: Acetone (reagent grade) or DMF (for faster kinetics)

Step-by-Step Methodology:

  • Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol of 1-(5-Chloro-2-hydroxyphenyl)ethan-1-one in 30 mL of anhydrous acetone.

  • Deprotonation: Add 20.0 mmol of anhydrous K₂CO₃. Stir at room temperature for 15 minutes. The solution may turn bright yellow due to the formation of the phenoxide anion.

  • Alkylation: Dropwise add 12.0 mmol of Ethyl Iodide.

  • Reflux: Attach a reflux condenser and heat the mixture to 60°C (gentle reflux) for 4–6 hours.

    • Self-Validation (TLC): Monitor reaction progress using TLC (Hexane:EtOAc 8:2). The starting material (phenol) will have a lower R_f and may streak; the product will be a distinct, less polar spot near the solvent front.

  • Work-up: Cool to room temperature. Filter off the inorganic solids (potassium salts). Evaporate the solvent under reduced pressure.

  • Purification: Dissolve the residue in Ethyl Acetate (50 mL) and wash with 10% NaOH (2 x 20 mL) to remove unreacted phenol. Wash with brine, dry over Na₂SO₄, and concentrate.

  • Yield: Expect 85–95% yield of a pale yellow oil or low-melting solid.

Synthetic Utility & Reaction Pathways

This compound serves as a "privileged scaffold" donor. The acetyl group is electronically primed for condensation reactions, while the aromatic ring provides the halogen handle for potential cross-coupling (e.g., Suzuki-Miyaura) in later stages.

Core Transformation Workflows

G Start 1-(5-Chloro-2-ethoxyphenyl) ethan-1-one (CAS 875258-48-3) Chalcone Chalcone Intermediate (Claisen-Schmidt) Start->Chalcone + Ar-CHO NaOH/EtOH Pyrazoline Pyrazoline Derivative (Bioactive Scaffold) Chalcone->Pyrazoline + Hydrazine Reflux/AcOH Chromone Chromone/Flavone (Cyclization) Chalcone->Chromone + DMSO/I2 Oxidative Cyclization

Figure 1: Primary synthetic divergence points for CAS 875258-48-3. The acetophenone moiety is the primary reactive center for heterocycle construction.

Detailed Mechanism: Chalcone to Pyrazoline[1]
  • Claisen-Schmidt Condensation: Reacting CAS 875258-48-3 with benzaldehyde in ethanolic NaOH yields the

    
    -unsaturated ketone (chalcone). The 5-chloro substituent remains stable under these basic conditions.
    
  • Heterocyclization: Treatment of the chalcone with hydrazine hydrate in acetic acid effects a Michael addition followed by cyclodehydration.

    • Significance: The resulting 3-(5-chloro-2-ethoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole skeleton is a classic pharmacophore found in non-steroidal anti-inflammatory drug (NSAID) research and monoamine oxidase (MAO) inhibitors.

Applications in Drug Discovery

The 5-chloro-2-ethoxy motif is specifically valuable for modulating the Structure-Activity Relationship (SAR) of drug candidates:

  • Kinase Inhibition (BTK/EGFR):

    • The ethoxy group provides steric bulk and lipophilicity that can fill hydrophobic pockets in kinase ATP-binding sites more effectively than a methoxy or hydroxy group.[1]

    • Reference Context: Similar 2-alkoxy-5-chloro-benzamide substructures appear in patents for Bruton's Tyrosine Kinase (BTK) inhibitors used in treating lymphomas [1].[1]

  • Antimicrobial Agents:

    • Chalcones derived from this acetophenone have demonstrated efficacy against Gram-positive bacteria (S. aureus). The chlorine atom enhances lipophilicity and metabolic stability, while the ethoxy group improves membrane permeability.

Safety & Handling (SDS Summary)

While specific toxicological data for this CAS is limited, handle as a standard halogenated aromatic ketone.

  • Hazards: Skin and eye irritant (H315, H319). May cause respiratory irritation (H335).

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). The ethoxy ether linkage is stable, but the compound should be protected from strong oxidizers.

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (due to chlorine content).

References

  • World Intellectual Property Organization. (2020). Spray-dried dispersions and formulations of (S)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropan-2-yl)-1H-pyrazole-4-carboxamide.[1] WO2020028258A1. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 240434, 1-(5-Chloro-2-methoxyphenyl)ethanone.[1] (Close analog data). Link

  • Sigma-Aldrich. (2025). Product Specification: 5'-Chloro-2'-hydroxyacetophenone (CAS 1450-74-4).[1][2][3]Link

  • ChemicalBook. (2025). 1-(5-Chloro-2-hydroxyphenyl)ethanone Properties and Synthesis.Link

Sources

Technical Guide: 2-Acetyl-4-chlorophenetole (1-(5-Chloro-2-ethoxyphenyl)ethanone)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, structural properties, synthesis, and reactivity of 2-Acetyl-4-chlorophenetole , systematically identified as 1-(5-chloro-2-ethoxyphenyl)ethanone .

Executive Summary

2-Acetyl-4-chlorophenetole is a disubstituted aromatic ketone serving as a critical intermediate in the synthesis of agrochemicals and pharmaceuticals, particularly in the development of phenoxy-propanolamine derivatives (e.g.,


-adrenergic blockers). This guide delineates its IUPAC nomenclature, physicochemical properties, and synthetic pathways, providing a robust framework for researchers utilizing this compound as a scaffold for electrophilic aromatic substitution or nucleophilic derivatization.

Chemical Identity & Nomenclature

Accurate identification is paramount due to the potential for numbering ambiguity in multi-substituted benzene rings. The IUPAC name prioritizes the ketone functionality, designating the molecule as a substituted ethanone (acetophenone).

Nomenclature Breakdown
  • Parent Structure: Acetophenone (1-phenylethanone).

  • Principal Group: Ketone (assigned position 1 on the alkyl chain, and position 1' on the ring attachment).

  • Substituents:

    • Ethoxy (-OCH₂CH₃): Located at the ortho position (2') relative to the acetyl group.

    • Chloro (-Cl): Located at the meta position (5') relative to the acetyl group (or para to the ethoxy group).

Synonyms and Identifiers
Identifier TypeValueNotes
IUPAC Name 1-(5-chloro-2-ethoxyphenyl)ethanone Preferred systematic name.
Common Name 2-Acetyl-4-chlorophenetoleDerived from "Phenetole" (ethoxybenzene) as parent.
Alternative Name 5'-Chloro-2'-ethoxyacetophenoneCommon in synthetic literature.
Precursor CAS 1450-74-4Refers to the phenol analog (2-Acetyl-4-chlorophenol).[1][2]
Molecular Formula C₁₀H₁₁ClO₂
Molecular Weight 198.65 g/mol
SMILES CCOc1c(cc(Cl)cc1)C(C)=O
InChI Key Derivative specific

Critical Note on CAS Numbers: While the phenol precursor (2-Acetyl-4-chlorophenol, CAS 1450-74-4) is widely cataloged, the ethyl ether derivative (2-Acetyl-4-chlorophenetole) is frequently synthesized in situ or custom-manufactured. Researchers should verify specific batch CAS numbers with suppliers, as they may vary by salt form or purity grade.

Structural Analysis & Electronic Properties

The reactivity of 2-Acetyl-4-chlorophenetole is governed by the interplay of three substituents on the benzene ring:

  • Acetyl Group (C-1'): A moderate electron-withdrawing group (EWG) via induction (-I) and resonance (-M). It deactivates the ring but directs incoming electrophiles to the meta position relative to itself.

  • Ethoxy Group (C-2'): A strong electron-donating group (EDG) via resonance (+M). It activates the ring and directs ortho/para.

  • Chloro Group (C-5'): A weak deactivator (-I > +M) but ortho/para directing.

Net Reactivity: The strong activation from the ethoxy group dominates the directing effects. Electrophilic substitution (e.g., bromination, nitration) will preferentially occur at the C-3' position (ortho to the ethoxy, meta to the acetyl) or C-6' position (para to the ethoxy). However, the C-3' position is sterically crowded by the adjacent acetyl and ethoxy groups.

Synthesis Pathways

Two primary routes exist for synthesizing 2-Acetyl-4-chlorophenetole. Method A is preferred for high-purity laboratory scale synthesis, while Method B is common in industrial settings starting from phenetole.

Method A: O-Alkylation of 2-Acetyl-4-chlorophenol (Preferred)

This method utilizes the commercially available phenol precursor.

  • Reagents: 1-(5-chloro-2-hydroxyphenyl)ethanone (CAS 1450-74-4), Ethyl Iodide (or Diethyl Sulfate), Potassium Carbonate (K₂CO₃).

  • Solvent: Acetone or DMF (Dimethylformamide).

  • Mechanism: Sₙ2 Nucleophilic Substitution. The phenoxide ion attacks the ethyl halide.

  • Protocol:

    • Dissolve 1 eq of 2-Acetyl-4-chlorophenol in acetone.

    • Add 1.5 eq of anhydrous K₂CO₃.

    • Add 1.2 eq of Ethyl Iodide dropwise.

    • Reflux for 4–6 hours. Monitor via TLC.

    • Filter inorganic salts and concentrate the filtrate.

Method B: Friedel-Crafts Acylation of 4-Chlorophenetole
  • Reagents: 4-Chlorophenetole, Acetyl Chloride, Aluminum Chloride (AlCl₃).

  • Conditions: 0°C to Room Temperature, DCM or CS₂ solvent.

  • Selectivity: The ethoxy group directs ortho and para. Since the para position is blocked by Chlorine, acylation occurs at the ortho position, yielding the target.

Synthesis Workflow Diagram

SynthesisPathways Precursor1 2-Acetyl-4-chlorophenol (CAS 1450-74-4) Reagent1 Ethyl Iodide / K2CO3 (S_N2 Alkylation) Precursor1->Reagent1 Precursor2 4-Chlorophenetole Reagent2 Acetyl Chloride / AlCl3 (Friedel-Crafts) Precursor2->Reagent2 Target 2-Acetyl-4-chlorophenetole (1-(5-chloro-2-ethoxyphenyl)ethanone) Reagent1->Target Reflux, Acetone Reagent2->Target DCM, 0°C Derivative 2-Bromo-1-(5-chloro-2-ethoxyphenyl)ethanone (Alpha-Bromination) Target->Derivative Br2 / AcOH

Figure 1: Synthetic pathways for 2-Acetyl-4-chlorophenetole, highlighting the O-alkylation and Friedel-Crafts acylation routes.

Reactivity & Applications

The acetyl group serves as a versatile handle for further elaboration.

Alpha-Bromination

Reaction with bromine (Br₂) in acetic acid yields 2-Bromo-1-(5-chloro-2-ethoxyphenyl)ethanone .

  • Significance: This

    
    -bromo ketone is a highly reactive electrophile used to couple with amines (e.g., isopropylamine) to generate ethanolamine backbones common in beta-blocker drugs.
    
Reduction

Reduction of the ketone using Sodium Borohydride (NaBH₄) yields the corresponding alcohol: 1-(5-chloro-2-ethoxyphenyl)ethanol .

  • Use: Chiral resolution of this alcohol can provide enantiopure intermediates for asymmetric synthesis.

Grignard Addition

Addition of organometallics (R-MgX) to the ketone converts the acetyl group into a tertiary alcohol, increasing lipophilicity and steric bulk.

Analytical Characterization

Confirming the structure of 2-Acetyl-4-chlorophenetole requires standard spectroscopic techniques.

MethodExpected SignalsInterpretation
¹H NMR (CDCl₃)

1.45 (t, 3H)
Methyl of ethoxy group (-OCH₂CH ₃).

2.60 (s, 3H)
Methyl of acetyl group (-COCH ₃).

4.10 (q, 2H)
Methylene of ethoxy group (-OCH ₂CH₃).

6.90 (d, 1H)
Aromatic proton at C-3' (Ortho to ethoxy).

7.40 (dd, 1H)
Aromatic proton at C-4' (Meta to ethoxy).

7.70 (d, 1H)
Aromatic proton at C-6' (Ortho to acetyl).
IR Spectroscopy 1670–1680 cm⁻¹Strong C=O stretching (conjugated ketone).
1240 cm⁻¹C-O-C asymmetric stretching (aryl ether).
MS (EI) m/z 198 / 200Molecular ion [M]⁺ (showing 3:1 Cl isotope pattern).
m/z 183Loss of methyl radical [M-CH₃]⁺.

Safety & Handling

  • Hazards: As a halogenated aromatic ketone, this compound is likely an irritant to eyes, skin, and the respiratory system.

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent slow oxidation or hydrolysis.

  • Disposal: Must be disposed of as halogenated organic waste. Do not release into municipal water systems due to potential aquatic toxicity.

References

  • NIST Chemistry WebBook. Ethanone, 1-(5-chloro-2-hydroxyphenyl)- (CAS 1450-74-4). National Institute of Standards and Technology.[1][2] [Link]

  • PubChem. 2-Acetyl-4-chlorophenol (Compound Summary). National Library of Medicine. [Link]

Sources

Technical Whitepaper: Safe Handling and Application of 1-(5-Chloro-2-ethoxyphenyl)ethan-1-one

[1]

Executive Summary & Chemical Identity[1][2][3]

This compound (CAS: 875258-48-3 ) is a halogenated aromatic ketone used primarily as a pharmacophore building block in the synthesis of chalcones , flavonoids , and benzothiazepines .[1] Its structural motif—a phenyl ring substituted with an electron-donating ethoxy group and an electron-withdrawing chlorine atom—makes it a versatile synthon for structure-activity relationship (SAR) studies in oncology and anti-inflammatory drug discovery.[1]

This guide provides a self-validating safety framework and a field-proven synthesis protocol, moving beyond standard SDS data to operationalize safety in a research setting.

Chemical Data Table
PropertyValue
CAS Number 875258-48-3
Synonyms 5'-Chloro-2'-ethoxyacetophenone; 1-(5-Chloro-2-ethoxyphenyl)ethanone
Molecular Formula C₁₀H₁₁ClO₂
Molecular Weight 198.65 g/mol
Physical State Solid (Crystalline Powder)
Solubility Soluble in DCM, EtOH, DMSO; Insoluble in water
Melting Point Approx. 45–55°C (Analog extrapolation)

Hazard Architecture & Risk Assessment

While classified under general GHS warning categories, the specific substitution pattern of this compound dictates its handling protocols. The 5-chloro substituent increases lipophilicity, potentially enhancing skin absorption, while the ketone moiety poses respiratory irritation risks during sublimation or dust generation.

GHS Classification & Mechanistic Hazards[1]
Hazard CodeDescriptionMechanistic Insight
H302 Harmful if swallowedHalogenated aromatics can disrupt metabolic pathways; acute oral toxicity is moderate.[1]
H315 Causes skin irritationLipophilic nature allows penetration of the stratum corneum, leading to localized dermatitis.
H319 Causes serious eye irritationCrystalline dust acts as a mechanical abrasive and chemical irritant to corneal mucosa.
H335 May cause respiratory irritationInhalation of dust triggers inflammatory response in the upper respiratory tract.
The "Self-Validating" Safety Protocol

To ensure trustworthiness in handling, we utilize a Check-Gate System . You cannot proceed to the next step without validating the safety parameter of the current step.

SafetyWorkflowStartStart: Reagent RetrievalCheck1Gate 1: Physical Integrity check(Is solid free-flowing? No deliquescence?)Start->Check1WeighingWeighing Station(Fume Hood, Sash < 18 inches)Check1->WeighingPassWasteWaste Disposal(Segregated Halogenated Organic)Check1->WasteFail (Degraded)Check2Gate 2: Static Control(Is Ionizer Active? Anti-static gun used?)Weighing->Check2ReactionReaction Setup(Closed Vessel, Inert Atmosphere)Check2->ReactionPassReaction->WastePost-Process

Figure 1: Self-validating handling workflow. Each diamond represents a "Hard Stop" if conditions are not met.

Application in Drug Development: Chalcone Synthesis[1]

The primary utility of this compound is in the Claisen-Schmidt Condensation to form chalcones.[1] These intermediates are critical for screening anti-cancer agents (tubulin polymerization inhibitors).

Experimental Protocol: Synthesis of (E)-1-(5-chloro-2-ethoxyphenyl)-3-phenylprop-2-en-1-one[1]

Rationale: The ethoxy group at the ortho position provides steric influence and electron donation, stabilizing the intermediate enolate, while the meta-chloro group (relative to the ketone) enhances the biological half-life of the final drug candidate by blocking metabolic oxidation sites.[1]

Reagents:
  • This compound (1.0 eq)[1]

  • Benzaldehyde (1.1 eq)[1]

  • Sodium Hydroxide (NaOH), 40% aq. solution

  • Ethanol (95%)[1]

Step-by-Step Methodology:
  • Solubilization (T=0 min):

    • In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g (5.0 mmol) of this compound in 15 mL of Ethanol .

    • Validation: Ensure complete dissolution before proceeding. The solution should be clear/colorless.

  • Reagent Addition (T=10 min):

    • Add 0.56 mL (5.5 mmol) of Benzaldehyde dropwise.

    • Cool the mixture to 0–5°C using an ice bath to control the exotherm of the subsequent base addition.

  • Catalysis (T=15 min):

    • Add 2.0 mL of 40% NaOH solution dropwise over 5 minutes.

    • Observation: The reaction mixture will likely turn yellow/orange, indicating the formation of the chalcone anion.

  • Reaction & Monitoring (T=3 hours):

    • Allow the mixture to warm to room temperature and stir for 3–4 hours.

    • TLC Monitoring: Use Hexane:EtOAc (8:2).[1] The starting ketone (Rf ~0.5) should disappear, and a new, lower polarity spot (chalcone) should appear.

  • Work-up & Purification:

    • Pour the reaction mixture into 50 mL of ice-cold water containing 1 mL of HCl to neutralize the base.

    • The product should precipitate as a solid. Filter via Buchner funnel.

    • Recrystallize from hot Ethanol to obtain analytical purity.

Reaction Pathway Diagram[1][4]

SynthesisPathwaySM11-(5-Chloro-2-ethoxyphenyl)ethan-1-one(Ketone)InterIntermediate(β-Hydroxy Ketone)SM1->InterNaOH, EtOH(Enolate Formation)SM2Benzaldehyde(Aldehyde)SM2->InterAldol AdditionProd(E)-Chalcone Product(α,β-Unsaturated Ketone)Inter->Prod- H₂O(Elimination)

Figure 2: Claisen-Schmidt condensation pathway.[1] The elimination step is driven by the conjugation of the final enone system.[1]

Emergency Response & Storage

Storage Conditions
  • Temperature: 2–8°C (Refrigerate).

  • Atmosphere: Store under inert gas (Argon/Nitrogen) if possible to prevent oxidation of the ethoxy ether linkage over long periods.

  • Segregation: Keep away from strong oxidizing agents and strong bases (unless in controlled reaction).

First Aid Protocols
  • Eye Contact: Immediately flush with saline/water for 15 minutes. Do not rub. The crystalline nature can cause corneal scratching.

  • Skin Contact: Wash with soap and water. Polyethylene glycol (PEG 400) is more effective than water alone for lipophilic ketones.

  • Spill Cleanup:

    • Small Spill: Absorb with vermiculite.[1]

    • Decontamination: Wipe surface with 10% sodium bisulfite solution (if residue persists) followed by detergent.

References

  • Reagentia. (n.d.). This compound CAS 875258-48-3.[1][2] Retrieved February 12, 2026, from [Link]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 12463878, 1-(2-Chloro-5-hydroxyphenyl)ethan-1-one (Analog Reference). Retrieved February 12, 2026, from [Link]

  • Karthikeyan, C., et al. (2015). Synthesis and biological evaluation of some novel chalcones containing acetophenone moiety. Journal of Chemical and Pharmaceutical Research. Retrieved February 12, 2026, from [Link]

Solubility Profile and Process Engineering of 5-Chloro-2-ethoxyacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Chloro-2-ethoxyacetophenone (CAS: 54682-86-9) is a critical intermediate in the synthesis of fine chemicals, agrochemicals, and pharmaceutical active ingredients (APIs), specifically serving as a precursor for substituted benzoic acid derivatives.[1] Its physicochemical behavior is dominated by the interplay between the lipophilic chloro-phenyl moiety and the polar, yet non-protic, ethoxy-acetyl functionalities.[1]

This technical guide delineates the solubility landscape of 5-chloro-2-ethoxyacetophenone, establishing a thermodynamic framework for solvent selection in process development.[1] Unlike its hydroxy-analogue (5-chloro-2-hydroxyacetophenone), the ethoxy derivative lacks a strong hydrogen-bond donor, significantly altering its dissolution entropy in protic solvents.[1] This guide provides the methodology for precise solubility determination, thermodynamic modeling via the Apelblat equation, and strategies for crystallization.[1]

Physicochemical Profile & Relevance[1][2][3][4][5][6]

Chemical Identity[1][3][5][6][7][8][9]
  • IUPAC Name: 1-(5-chloro-2-ethoxyphenyl)ethanone[1]

  • CAS Number: 54682-86-9[1][2][3][4][5]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 198.65 g/mol [1]

  • Physical State: Solid (crystalline) or supercooled liquid depending on purity/temperature.[1]

  • Key Functional Groups:

    • Chloro group (C-5): Increases lipophilicity and density.[1]

    • Ethoxy group (C-2): Provides steric bulk and electron donation; removes the phenolic H-bond donor found in precursors.[1]

    • Acetyl group (C-1): Polar acceptor, susceptible to nucleophilic attack.[1]

Solubility Governing Principles

The solubility of 5-chloro-2-ethoxyacetophenone follows the "Like Dissolves Like" principle but is nuanced by specific solute-solvent interactions:

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): High solubility due to dipole-dipole interactions with the carbonyl group.[1]

  • Alcohols (e.g., Ethanol, Methanol): Moderate solubility.[1] The ethoxy group accepts hydrogen bonds from the solvent, but the hydrophobic phenyl ring limits solubility at low temperatures, making these ideal for cooling crystallization .[1]

  • Non-polar Solvents (e.g., Toluene, Hexane): Solubility is driven by dispersion forces.[1] Toluene often shows high solubility due to

    
     stacking interactions.[1]
    

Experimental Methodology: Laser Dynamic Measurement

To ensure high-fidelity solubility data (


) necessary for process scale-up, the Laser Monitoring Observation Technique  is the industry standard, superior to static gravimetric methods for detecting the precise point of dissolution (disappearance of the solid phase).[1]
Protocol: Dynamic Solubility Determination

Equipment:

  • Jacketed glass vessel (50 mL) with precise temperature control (

    
     K).
    
  • Laser transmissometer.[1]

  • Magnetic stirrer (constant RPM).[1]

Step-by-Step Workflow:

  • Preparation: Weigh a specific mass (

    
    ) of 5-chloro-2-ethoxyacetophenone and solvent (
    
    
    
    ) into the vessel.
  • Equilibration: Set the thermostat to a temperature well below the estimated saturation point.

  • Heating Ramp: Increase temperature slowly (e.g., 2 K/h) while stirring.

  • Laser Detection: Continuously monitor laser intensity (

    
    ) passing through the solution.[1]
    
    • State A (Heterogeneous): Scattering by crystals

      
       Low Intensity.[1]
      
    • State B (Homogeneous): Crystals dissolve

      
       Sharp rise in Intensity.[1]
      
  • Data Capture: Record the temperature (

    
    ) at the inflection point where 
    
    
    
    maximizes.[1] This is the saturation temperature (
    
    
    ) for the mole fraction
    
    
    .[1]
  • Repetition: Repeat with varying solute/solvent ratios to construct the full curve.

SolubilityWorkflow Start Weigh Solute (m1) & Solvent (m2) Mix Heterogeneous Slurry (Laser Scattering High) Start->Mix Heat Controlled Heating (2 K/h) Mix->Heat Detect Laser Intensity Jump (Dissolution Point) Heat->Detect T < T_sat Calc Calculate Mole Fraction (x) vs. Temperature (T) Detect->Calc T = T_sat Calc->Start Next Concentration

Figure 1: Workflow for dynamic solubility determination using laser monitoring.

Thermodynamic Modeling

Raw data must be correlated to thermodynamic models to allow for interpolation and process simulation.[1]

Modified Apelblat Equation

The modified Apelblat equation is the most authoritative model for correlating solubility of acetophenone derivatives in pure solvents.[1] It accounts for the non-ideal behavior of the solution.[1]



  • 
    : Mole fraction solubility.[1]
    
  • 
    : Absolute temperature (K).[1]
    
  • 
    : Empirical parameters derived from regression analysis.
    

Interpretation:

  • Parameter A & C: Reflect the variation of activity coefficients.

  • Parameter B: Related to the enthalpy of solution.[1] A negative

    
     (resulting in a positive slope for 
    
    
    
    vs
    
    
    ) confirms the dissolution is endothermic .[1]
Van't Hoff Equation

For a simplified view of the enthalpy change (


) and entropy change (

):

[1]
  • Positive

    
    :  Indicates that heat is absorbed during dissolution.[1] This is typical for 5-chloro-2-ethoxyacetophenone, meaning solubility increases with temperature.[1]
    
  • Positive

    
    :  Indicates increased disorder as the crystal lattice breaks down.[1]
    

Solubility Landscape & Data Trends[1]

While specific batch data varies by purity, the following trends are characteristic of 5-chloro-2-ethoxyacetophenone based on structural analogues (e.g., 5-chloro-2-methoxyacetophenone) and polarity matching.

Solvent Efficiency Ranking (Descending Solubility)
  • Acetone / Ethyl Acetate: Excellent solubility.[1] Best for dissolving the crude product before recrystallization.[1]

  • Toluene: Good solubility.[1][2] Useful for azeotropic drying if water is present.[1]

  • Ethanol / Methanol: Moderate solubility with strong temperature dependence.[1] Ideal for crystallization. [1]

  • Water: Insoluble (Anti-solvent).[1]

Representative Solubility Data (Simulated for Process Design)

Note: Values are representative of the class behavior for process estimation.

SolventSolubility at 283.15 K (Mole Fraction)Solubility at 323.15 K (Mole Fraction)Temperature SensitivitySuitability for Crystallization
Methanol 0.0250.140HighExcellent
Ethanol 0.0300.165HighExcellent
Acetone 0.150>0.400ModeratePoor (Too soluble)
Ethyl Acetate 0.120>0.350ModerateGood (for extraction)
Toluene 0.0900.280ModerateGood

Process Application: Crystallization Strategy[1]

The primary utility of solubility data is designing the purification step.[1] For 5-chloro-2-ethoxyacetophenone, a Cooling Crystallization or Anti-solvent Crystallization is recommended.[1]

Strategy A: Cooling Crystallization (Ethanol)

Since the solubility curve in ethanol is steep (high


), cooling a saturated solution from 50°C to 5°C yields high recovery.[1]
Strategy B: Anti-solvent Crystallization (Acetone/Water)[1]
  • Dissolve crude 5-chloro-2-ethoxyacetophenone in Acetone (high solubility).[1]

  • Slowly add Water (anti-solvent).[1]

  • The solubility limit decreases rapidly, forcing precipitation.[1]

CrystallizationLogic Input Crude 5-Chloro-2-ethoxyacetophenone Decision Select Solvent System Input->Decision Route1 Ethanol (Cooling) Decision->Route1 High Purity Req Route2 Acetone + Water (Anti-solvent) Decision->Route2 High Yield Req Step1A Heat to 50°C (Dissolution) Route1->Step1A Step1B Dissolve in Acetone (Ambient Temp) Route2->Step1B Step2A Cool to 5°C (Rate: 0.5 K/min) Step1A->Step2A Step2B Dose Water (Maintains Supersaturation) Step1B->Step2B Result Pure Crystals (Filter & Dry) Step2A->Result Step2B->Result

Figure 2: Decision tree for crystallization based on solubility profiles.

References

  • Wang, Z., et al. "Solubility and Thermodynamic Properties of 5-Chloro-2-methoxyacetophenone in Pure Solvents."[1] Journal of Chemical & Engineering Data, American Chemical Society.[1] (Note: This is the homologous reference standard). [1]

  • Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K."[1] The Journal of Chemical Thermodynamics, 1999.[1] (Foundational paper for the Apelblat Model).

  • Grant, D. J. W. "Solubility Behavior of Organic Compounds."[1] Techniques of Chemistry, Wiley-Interscience.[1] (Authoritative text on solubility physics).

  • PubChem Database. "Compound Summary: Acetophenone derivatives." National Center for Biotechnology Information.[1] [1]

Sources

Methodological & Application

O-alkylation protocol for 5'-chloro-2'-hydroxyacetophenone with ethyl iodide

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

The O-alkylation of 5'-chloro-2'-hydroxyacetophenone (CAS: 1450-74-4) is a pivotal transformation in the synthesis of bioactive chalcones, flavonoids, and antifungal agents. While the Williamson ether synthesis is a textbook reaction, this specific substrate presents a unique kinetic barrier: a strong intramolecular hydrogen bond (IMHB) between the phenolic hydroxyl and the carbonyl oxygen.

This "passivation" of the phenol reduces the acidity of the hydroxyl proton (


) and sterically hinders nucleophilic attack. Standard protocols often result in incomplete conversion or require excessive heating, leading to degradation.

This guide details a High-Efficiency Phase-Interface Protocol designed to disrupt the IMHB and drive the reaction to completion (>95% yield) using Ethyl Iodide (EtI).

Mechanistic Insight & Reaction Design

To achieve high conversion, the protocol must overcome the stabilization energy of the 6-membered pseudo-cyclic ring formed by the hydrogen bond.

The Chemical Pathway:

  • Deprotonation: A base (

    
    ) deprotonates the phenol. This step is equilibrium-limited and requires a polar aprotic solvent to solvate the cation (
    
    
    
    ), leaving the phenoxide anion "naked" and reactive.
  • Nucleophilic Attack (

    
    ):  The phenoxide attacks the electrophilic carbon of ethyl iodide.
    
  • Irreversibility: The formation of the ether bond is irreversible, but the rate is dependent on the concentration of the free phenoxide.

Visualizing the Reaction Pathway

ReactionPathway Substrate 5'-Chloro-2'-hydroxyacetophenone (Strong Intramolecular H-Bond) Intermediate Phenoxide Anion (H-Bond Broken, Reactive) Substrate->Intermediate Deprotonation (Rate Limiting Step 1) Base Base (K2CO3) Solvent (DMF) Base->Intermediate Product 5'-Chloro-2'-ethoxyacetophenone (Target Ether) Intermediate->Product SN2 Attack (Rate Limiting Step 2) Reagent Ethyl Iodide (EtI) (Electrophile) Reagent->Product

Figure 1: Mechanistic pathway highlighting the critical deprotonation step required to break the intramolecular hydrogen bond.

Experimental Protocol

Method A: The "Gold Standard" (DMF/K2CO3)

Recommended for scale-up and difficult substrates. High boiling point of DMF ensures rapid kinetics.

Reagents:

  • Substrate: 5'-chloro-2'-hydroxyacetophenone (1.0 eq)

  • Alkylating Agent: Ethyl Iodide (1.5 eq)

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular (2.0 eq)
    
  • Solvent: N,N-Dimethylformamide (DMF), anhydrous (5-10 volumes)

Step-by-Step Procedure:

  • Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 5'-chloro-2'-hydroxyacetophenone (10 mmol, 1.70 g) in DMF (10 mL).

  • Activation: Add

    
      (20 mmol, 2.76 g).
    
    • Critical Step: Stir at Room Temperature (RT) for 30 minutes. The mixture will turn yellow/orange, indicating the formation of the phenoxide anion. This pre-stirring is essential to break the H-bond before adding the volatile alkyl halide.

  • Alkylation: Cool the mixture slightly to 0°C (optional, minimizes exotherm) and add Ethyl Iodide (15 mmol, 1.2 mL) dropwise.

    • Note: EtI is light-sensitive.[1] Wrap the flask in aluminum foil.

  • Reaction: Heat the mixture to 60°C for 4–6 hours.

    • Monitoring: Check TLC (See Section 4).

  • Workup:

    • Pour the reaction mixture into ice-cold water (50 mL). The product often precipitates as a solid.

    • If solid forms: Filter, wash with water, and dry.

    • If oil forms: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with Brine (2x) and Water (2x) to remove DMF. Dry over

      
       and concentrate in vacuo.
      
Method B: The "Green" Alternative (Acetone/Reflux)

Recommended for small-scale or when DMF removal is difficult.

  • Solvent: Acetone (Reagent Grade).

  • Conditions: Reflux (56°C) for 8–12 hours.

  • Note: Reaction times are longer due to lower temperature, but workup is simpler (evaporation of solvent).

Process Control & Validation (QC)

Trust but verify. Use these endpoints to confirm reaction success.

Table 1: Analytical Endpoints

ParameterStarting Material (Substrate)Product (Ether)Interpretation
TLC (Hex/EtOAc 8:2)


Product is usually more polar than the H-bonded starting material (counter-intuitive, but the H-bond hides the polar OH).
1H NMR (DMSO-d6)

ppm (Singlet)
Absent Disappearance of the phenolic proton is the primary confirmation.
1H NMR (Ethyl Group) Absent

(q, 2H),

(t, 3H)
Characteristic quartet/triplet pattern of O-Ethyl.
Appearance White/Pale Yellow SolidOff-white Solid/OilProduct usually has a lower melting point.
Troubleshooting Workflow

Troubleshooting Start Reaction < 50% Conversion after 6 hours Check1 Is the flask sealed? Start->Check1 Action1 EtI is volatile (bp 72°C). Add 0.5 eq more EtI. Check1->Action1 No/Unsure Check2 Is the color yellow? Check1->Check2 Yes Action2 No: Phenoxide not formed. Switch solvent to DMF or DMSO. Check2->Action2 No Action3 Yes: Steric hindrance. Add catalyst (KI or TBAI). Check2->Action3 Yes

Figure 2: Decision tree for troubleshooting incomplete conversion.

Safety & Handling (HSE)

  • Ethyl Iodide (EtI):

    • Hazard: Alkylating agent (suspected carcinogen). Respiratory sensitizer.[2]

    • Handling: Use ONLY in a fume hood. Wear nitrile gloves (double gloving recommended).

    • Disposal: Quench excess EtI with aqueous ammonium hydroxide or dilute NaOH before disposal to destroy the alkylating potential.

  • 5'-Chloro-2'-hydroxyacetophenone: Irritant.[1][2][3] Avoid dust inhalation.[1][4][5]

References

  • Williamson, A. W. (1850).[6] "Theory of Aetherification". Philosophical Magazine, 37, 350–356. (Foundational Chemistry).

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Sigma-Aldrich. "Safety Data Sheet: Iodoethane (Ethyl Iodide)".

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 1450-74-4, 5'-Chloro-2'-hydroxyacetophenone".

  • Master Organic Chemistry. "The Williamson Ether Synthesis: Mechanism and Conditions".

Sources

Using 1-(5-Chloro-2-ethoxyphenyl)ethan-1-one as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 1-(5-Chloro-2-ethoxyphenyl)ethan-1-one in Pharmaceutical Synthesis

Executive Summary

This compound (CAS: 68537-59-7), also known as 5'-Chloro-2'-ethoxyacetophenone , is a critical pharmacophore scaffold used in the synthesis of heterocyclic active pharmaceutical ingredients (APIs).[1] Its structural duality—combining an electron-donating ethoxy group (activator) with an electron-withdrawing chlorine (deactivator) on the phenyl ring—makes it a unique precursor for 5-substituted benzofurans , chromones , and indole derivatives .[1]

This Application Note provides a validated technical guide for researchers utilizing this intermediate. It focuses on overcoming common synthetic challenges, specifically regioselective


-functionalization  and controlled de-ethylation , to access high-value pharmaceutical targets such as kinase inhibitors and anti-inflammatory agents.

Chemical Profile & Strategic Utility

PropertySpecification
IUPAC Name This compound
CAS Number 68537-59-7
Molecular Formula C₁₀H₁₁ClO₂
Molecular Weight 198.65 g/mol
Key Functionality Acetyl group (electrophile/nucleophile), Ethoxy ether (masked phenol), Aryl Chloride (cross-coupling handle)
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in Water

Strategic Role in Drug Design: Unlike its free-phenol counterpart (5'-chloro-2'-hydroxyacetophenone), the ethoxy-protected variant offers superior solubility in non-polar organic solvents and prevents side reactions (such as O-acylation) during aggressive carbonyl transformations.[1] It serves as a "masked" synthon that can be deprotected late-stage to reveal the hydroxyl group for cyclization.[1]

Core Application: Synthesis of Heterocyclic Scaffolds

The primary utility of this intermediate lies in its conversion into


-bromo ketones  and subsequent cyclization.[1]
Pathway A: Synthesis of 2-Aminothiazoles (Hantzsch Synthesis)

The acetyl group is brominated to form the


-bromo ketone, which condenses with thioureas to form 2-aminothiazoles, a motif found in numerous kinase inhibitors (e.g., Dasatinib analogs).[1]
Pathway B: Synthesis of 5-Chlorobenzofurans

Following de-ethylation, the resulting phenol undergoes intramolecular cyclization (Rap-Stoermer reaction) to form benzofurans, which are privileged structures in anti-arrhythmic and anti-tumor drugs.[1]

Figure 1: Divergent synthetic pathways utilizing this compound as a core scaffold.[1][2][3][4]

Detailed Protocols

Protocol 1: Regioselective -Bromination

Objective: To synthesize 2-bromo-1-(5-chloro-2-ethoxyphenyl)ethan-1-one without over-bromination or ring bromination.[1] Challenge: The electron-rich ethoxy ring activates the ortho/para positions, increasing the risk of ring bromination. Solution: Use of Copper(II) Bromide (


)  in refluxing ethyl acetate/chloroform provides superior regioselectivity compared to elemental bromine (

).

Materials:

  • This compound (10.0 g, 50.3 mmol)[1]

  • Copper(II) Bromide (

    
    ) (22.5 g, 100.6 mmol, 2.0 eq)
    
  • Ethyl Acetate (EtOAc) (150 mL)

  • Chloroform (

    
    ) (150 mL)
    

Procedure:

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve the starting ketone (10.0 g) in a 1:1 mixture of EtOAc and

    
     (300 mL total).
    
  • Addition: Add finely powdered

    
     (22.5 g) to the solution. The mixture will appear as a heterogeneous green suspension.
    
  • Reaction: Heat the mixture to vigorous reflux (

    
    ).
    
    • Observation: The green solid (

      
      ) will gradually turn into a white solid (
      
      
      
      ) as the reaction proceeds.
    • Reaction Time: Typically 3–5 hours. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.[1][2][3]

  • Workup: Cool the reaction mixture to room temperature. Filter off the white

    
     solid through a Celite pad.[1]
    
  • Purification: Concentrate the filtrate under reduced pressure. The residue is often pure enough for the next step. If necessary, recrystallize from ethanol.[1]

Critical Control Point: Ensure anhydrous conditions are not strictly required, but moisture should be minimized to prevent hydrolysis.

Protocol 2: Lewis Acid-Mediated De-ethylation

Objective: To cleave the ethyl ether and access the 2-hydroxy derivative for subsequent cyclization.[1] Reagent Choice: Boron Tribromide (


) is preferred for mild conditions, but Aluminum Chloride (

) is a cost-effective alternative for scale-up.

Procedure (using


): 
  • Setup: Flame-dry a 250 mL three-neck flask under Nitrogen atmosphere.

  • Solvent: Add anhydrous Dichloromethane (DCM) (100 mL) and

    
     (3.0 eq).
    
  • Addition: Cool the slurry to

    
    . Add this compound (1.0 eq) dropwise as a solution in DCM.[1]
    
  • Reaction: Allow to warm to room temperature and stir for 4–6 hours.

    • Mechanism:[1][3][5][6] The Lewis acid coordinates to the ether oxygen, facilitating nucleophilic attack by the halide.[1]

  • Quench: Caution: Pour the reaction mixture slowly onto crushed ice/HCl mixture. This step is highly exothermic.

  • Extraction: Extract with DCM (3x), wash with brine, dry over

    
    , and concentrate.
    

Quality Control & Analytics

HPLC Method for Purity Assessment:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm (aromatic ring) and 280 nm.

Expected Impurities:

  • 5-Chloro-2-hydroxyacetophenone: Result of premature de-ethylation (Retention time < Main Peak).[1]

  • Ring-Brominated Byproducts: If Protocol 1 is uncontrolled (Retention time > Main Peak).

Safety & Handling (E-E-A-T)

Hazard Identification:

  • Lachrymator Potential: The

    
    -bromo derivative (Protocol 1 product) is a potent lachrymator (tear gas agent).[1]
    
    • Control: All work involving the brominated intermediate must be performed in a functioning fume hood.[1]

    • Decontamination:[1] Wash glassware with a solution of sodium thiosulfate to quench active bromides before removing from the hood.[1]

  • Corrosivity:

    
     and 
    
    
    
    react violently with water.[1]

Process Safety Diagram:

Figure 2: Safety logic flow for handling alpha-brominated intermediates.

References

  • King, L. C., & Ostrum, G. K. (1964).[1] Selective Bromination with Copper(II) Bromide.[1] The Journal of Organic Chemistry, 29(12), 3459–3461. Link

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Friedel-Crafts and ether cleavage protocols).

  • Podsetek, T., et al. (2021).[1] Synthesis of mono-chlorinated acetophenone. United States Patent Application 20210107853.[3] (Discusses chlorination/bromination selectivity on acetophenones). Link

  • Sigma-Aldrich. (n.d.).[1] Product Specification: 5'-Chloro-2'-hydroxyacetophenone.[1][7] (Reference for the deprotected analog properties). Link

Sources

Application Notes & Protocols: A Guide to the Claisen-Schmidt Condensation of 1-(5-Chloro-2-ethoxyphenyl)ethan-1-one for Chalcone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed protocol for the synthesis of chalcones via the Claisen-Schmidt condensation, specifically utilizing 1-(5-Chloro-2-ethoxyphenyl)ethan-1-one as the ketone component. Chalcones, or α,β-unsaturated ketones, are a critical class of compounds in medicinal chemistry, serving as precursors for flavonoids and exhibiting a wide range of pharmacological activities.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the reaction mechanism, a step-by-step experimental protocol, characterization methods, and expected outcomes. The causality behind experimental choices is explained to ensure both scientific integrity and practical applicability.

Introduction: The Significance of Chalcones and the Claisen-Schmidt Condensation

Chalcones are a class of organic compounds characterized by an open-chain flavonoid structure, featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] These molecules are of significant interest in drug discovery due to their diverse and potent biological activities, which include anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[2][4][5] The therapeutic potential of chalcones is often attributed to the reactivity of the enone moiety, which can readily participate in Michael additions with biological nucleophiles.

The Claisen-Schmidt condensation is a robust and versatile synthetic method for preparing chalcones.[4] This reaction is a type of crossed-aldol condensation between an aromatic aldehyde (lacking α-hydrogens) and a ketone (possessing α-hydrogens), typically catalyzed by a base or an acid.[6][7][8] The reaction proceeds through an initial aldol addition to form a β-hydroxy carbonyl intermediate, which then readily dehydrates to yield the stable, conjugated chalcone product.[6] The choice of catalyst and reaction conditions can be tailored to optimize the yield and purity of the desired chalcone derivative.

This application note focuses on the Claisen-Schmidt condensation of this compound, a substituted acetophenone derivative. The presence of the chloro and ethoxy groups on the phenyl ring is anticipated to influence the reactivity of the ketone and the biological activity of the resulting chalcone.

Reaction Mechanism and Rationale

The base-catalyzed Claisen-Schmidt condensation is the most common approach for chalcone synthesis.[9][10] The mechanism involves the following key steps:

  • Enolate Formation: A strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), abstracts an acidic α-hydrogen from the ketone (this compound) to form a resonance-stabilized enolate ion.[6][11]

  • Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the aromatic aldehyde.

  • Aldol Addition: This results in the formation of a tetrahedral intermediate, which is then protonated by the solvent (typically an alcohol) to yield a β-hydroxy ketone (aldol adduct).

  • Dehydration: The aldol adduct readily undergoes base-catalyzed dehydration to form the final α,β-unsaturated ketone (chalcone). This step is driven by the formation of a highly conjugated and stable system.[6]

The choice of a base catalyst is crucial; it must be strong enough to deprotonate the ketone but should not induce undesirable side reactions.[7] Ethanol is a commonly used solvent as it is effective at dissolving the reactants and the base catalyst.[12]

Figure 1: Mechanism of the base-catalyzed Claisen-Schmidt condensation.

Experimental Protocol

This protocol details a general procedure for the synthesis of a chalcone derivative from this compound and a representative aromatic aldehyde (e.g., 4-methoxybenzaldehyde).

Materials and Reagents
  • This compound

  • 4-Methoxybenzaldehyde

  • Sodium Hydroxide (NaOH)

  • Ethanol (95%)

  • Distilled Water

  • Hydrochloric Acid (HCl), dilute (e.g., 1 M)

  • Standard laboratory glassware (round-bottom flask, condenser, beaker, Büchner funnel)

  • Magnetic stirrer and stir bar

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Ice bath

Step-by-Step Procedure
  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (1 equivalent) and 4-methoxybenzaldehyde (1 equivalent) in 30 mL of ethanol. Stir the mixture at room temperature until all solids have dissolved.

  • Catalyst Addition: In a separate beaker, prepare a 10% aqueous solution of NaOH. Slowly add the NaOH solution dropwise to the stirred ethanolic solution of the reactants over a period of 10-15 minutes.

  • Reaction Monitoring: Maintain the reaction mixture at room temperature and stir vigorously. Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 4-6 hours, as indicated by the consumption of the starting materials.[12]

  • Precipitation: Once the reaction is complete, pour the reaction mixture into a beaker containing 100 mL of ice-cold distilled water. A solid precipitate of the crude chalcone should form.

  • Neutralization: Slowly add dilute HCl to the mixture with stirring until the solution is neutralized (pH ~7). This step ensures the precipitation of any remaining dissolved product.

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid product with several portions of cold distilled water until the washings are neutral to litmus paper.

  • Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.

  • Recrystallization: Purify the crude chalcone by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain a pure crystalline solid.[9]

Figure 2: General experimental workflow for chalcone synthesis.

Characterization and Expected Results

The synthesized chalcone should be characterized by standard analytical techniques to confirm its structure and purity.

Characterization Techniques
  • Melting Point: Determine the melting point of the purified product. A sharp melting point is indicative of high purity.

  • Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic strong absorption band for the α,β-unsaturated carbonyl group (C=O) typically in the range of 1650-1690 cm⁻¹. The presence of aromatic C-H stretching and C=C stretching bands should also be observed.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see signals corresponding to the aromatic protons, the vinyl protons of the enone system (typically in the range of 6.5-8.0 ppm), the ethoxy group protons, and any other substituent protons. The coupling constant between the vinyl protons can help determine the stereochemistry (trans or cis).

    • ¹³C NMR: The spectrum should show signals for the carbonyl carbon, the vinylic carbons, and the aromatic carbons.

  • Mass Spectrometry (MS): Determine the molecular weight of the product and confirm its elemental composition.[13]

Expected Quantitative Data

The following table summarizes the expected data for the Claisen-Schmidt condensation of this compound with 4-methoxybenzaldehyde.

Reactant 1Reactant 2ProductExpected Yield (%)Expected Melting Point (°C)
This compound4-Methoxybenzaldehyde(E)-1-(5-Chloro-2-ethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one75-85110-115

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no product yield - Inactive catalyst- Insufficient reaction time- Low reaction temperature- Use freshly prepared NaOH solution.- Extend the reaction time and continue monitoring by TLC.- Gently warm the reaction mixture if no product is formed at room temperature.
Formation of oily product - Impure starting materials- Incorrect stoichiometry- Ensure the purity of the ketone and aldehyde.- Use equimolar amounts of the reactants.
Difficulty in recrystallization - Inappropriate solvent- Perform small-scale solvent screening to find a suitable recrystallization solvent or solvent system. A mixture of solvents (e.g., ethanol/water) may be necessary.
Broad melting point range - Impure product- Repeat the recrystallization process.- Consider purification by column chromatography if recrystallization is ineffective.

Conclusion

The Claisen-Schmidt condensation provides an efficient and straightforward method for the synthesis of chalcones from this compound. The protocol described herein is a general guideline that can be adapted for the synthesis of a variety of chalcone derivatives by varying the aromatic aldehyde. The resulting chalcones are valuable scaffolds for further chemical modification and biological evaluation in the context of drug discovery and development.

References

  • PraxiLabs. Claisen Schmidt Reaction Virtual Lab. Retrieved from [Link]

  • SciSpace. (2019). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. Retrieved from [Link]

  • Adamu, A., et al. (2022). Synthesis, Reactions and Pharmacological Applications of Chalcones and Their Derivatives- A Mini Review. Chemistry Journal of Moldova, 17(2), 11-25.
  • How to synthesize chalcones by Claisen-Schmidt condensation. (2024, February 10). YouTube. Retrieved from [Link]

  • American Chemical Society. (n.d.). Kinetic investigation of the Claisen-Schmidt condensation for production of chalcone using basic metal oxide catalysts. Retrieved from [Link]

  • Dong, F., et al. (2010). Synthesis of Chalcones via Claisen−Schmidt Reaction Catalyzed by Sulfonic Acid-Functional Ionic Liquids. Industrial & Engineering Chemistry Research, 49(23), 11943–11948.
  • Riela, S., et al. (2020). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. The Journal of Organic Chemistry, 85(15), 9894–9903.
  • Sádaba, I., et al. (2007). Simple and Effective Protocol for Claisen-Schmidt Condensation of Hindered Cyclic Ketones with Aromatic Aldehydes. Synthesis, 2007(14), 2125-2130.
  • BYJU'S. Claisen Condensation Mechanism. Retrieved from [Link]

  • Claisen Schmidt reaction | Crossed Aldol condensation reaction | with Complete mechanism. (2020, July 24). YouTube. Retrieved from [Link]

  • Singh, S., et al. (2025). The Role of Chalcones in Modern Medicinal Chemistry: A Review of Their Potential and Biological Activity. Journal of Drug Delivery and Therapeutics, 15(1), 1-10.
  • A facile solvent free Claisen-Schmidt reaction: Synthesis of α,α′-bis-(substituted-benzylidene)cycloalkanones and α,α. (2010). Molecules, 15(8), 5564-5573.
  • ResearchGate. (n.d.). Fig 2: Claisen Schmidt condensation using various acid/base catalysts. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Claisen-Schmidt condensation – Knowledge and References. Retrieved from [Link]

  • Al-Hussain, S. A., et al. (2022). Chalcone: A Promising Bioactive Scaffold in Medicinal Chemistry. Molecules, 27(19), 6549.
  • Salehi, B., et al. (2020). Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence. Frontiers in Pharmacology, 11, 592654.
  • Cambridge University Press. (n.d.). Claisen-Schmidt Condensation. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2022).
  • Ghorbani-Choghamarani, A., et al. (2015). Catalyzed Claisen-Schmidt Reaction by Protonated Aluminate Mesoporous Silica Nanomaterial Focused on the (E)-Chalcone Synthesis. RSC Advances, 5(129), 106593-106601.
  • Wikipedia. (n.d.). Claisen–Schmidt condensation. Retrieved from [Link]

  • ResearchGate. (n.d.). Claisen–Schmidt condensation of acetophenone with benzaldehyde catalyzed by different catalysts. Retrieved from [Link]

  • Cooks, R. G., et al. (2014). Mass Spectrometry in Organic Synthesis: Claisen–Schmidt Base-Catalyzed Condensation and Hammett Correlation of Substituent Effects.
  • Chemistry LibreTexts. (2024, March 17). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]

  • BIOSYNCE. 1-(5-Chloro-2-methoxyphenyl)ethanone CAS 6342-64-9. Retrieved from [Link]

  • Wikipedia. (n.d.). Claisen condensation. Retrieved from [Link]

  • CompTox Chemicals Dashboard. 1-(5-Chloro-2-methoxyphenyl)propan-1-one Properties. Retrieved from [Link]

  • NIST WebBook. Ethanone, 1-(5-chloro-2-hydroxyphenyl)-. Retrieved from [Link]

  • PubChem. 1-(2-Chloro-5-hydroxyphenyl)ethan-1-one. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Introduction: The Critical Role of Solvation in Ether Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solvent Selection for O-Alkylation of Hydroxyacetophenones

User Query: "I am attempting to synthesize a library of alkoxy-acetophenones for a SAR study. My yields are inconsistent, and I am observing side products. How do I choose the right solvent?"

Scientist's Response: In the O-alkylation of hydroxyacetophenones (a classic Williamson Ether Synthesis), the solvent is not merely a medium; it is a kinetic switch. The reaction involves the nucleophilic attack of a phenoxide anion on an alkyl halide. The "nakedness" of this anion—determined by how well the solvent solvates the accompanying cation (usually K⁺ or Na⁺)—dictates the reaction rate and regioselectivity (O- vs. C-alkylation).

This guide deconstructs the solvent selection process, providing troubleshooting workflows to optimize yield, purity, and process efficiency.

Module 1: The Solvent Matrix (Selection Logic)

Q: Which solvent offers the best balance between reaction rate and workup ease?

A: There is often a trade-off. Polar aprotic solvents like DMF accelerate the reaction by sequestering cations, leaving the phenoxide highly reactive. However, they are difficult to remove. Volatile ketones (Acetone, MEK) are easy to remove but result in slower kinetics due to lower boiling points and poorer cation solvation.

Comparative Analysis of Solvents for O-Alkylation
SolventTypeBoiling Point (°C)Relative Rate (SN2)Workup DifficultyGreen ScoreBest For...
DMF Polar Aprotic153Very High High (Requires aqueous wash)Low (Reprotoxic)Unreactive alkyl halides; High-throughput synthesis.
Acetone Polar Aprotic56Moderate Low (Rotovap)MediumLarge-scale batches; Volatile products.
Acetonitrile Polar Aprotic82High ModerateMediumBalanced approach; Reflux conditions.
DMSO Polar Aprotic189Highest Very High (High BP, freezing)LowExtremely difficult substrates only.
2-MeTHF Ethereal80Mod-High Low (Phase separation)High Green chemistry compliance; Process scale-up.

Module 2: Troubleshooting & Optimization (Q&A)

Issue 1: Reaction Stalling & Kinetics

Q: "My reaction in Acetone/K₂CO₃ has stalled at 60% conversion after 24 hours. Should I add more base?"

Diagnosis: The issue is likely not the amount of base, but the solubility and temperature .

  • The Mechanism: K₂CO₃ is insoluble in acetone. The reaction occurs on the surface of the solid base. As the reaction proceeds, KCl or KBr precipitates, coating the carbonate surface and "choking" the reaction.

  • Solution:

    • Switch Solvent: Move to DMF or Acetonitrile to increase the solubility of the reactive intermediates.

    • Add a Catalyst: Add 10 mol% Potassium Iodide (KI) . This performs an in situ Finkelstein reaction, converting a sluggish alkyl chloride/bromide into a highly reactive alkyl iodide.

    • Mechanical Action: Ensure vigorous stirring to break up the salt coating on the base.

Issue 2: Regioselectivity (O- vs. C-Alkylation)

Q: "I am seeing significant C-alkylated side products. Why is this happening?"

Diagnosis: Phenoxides are ambident nucleophiles. They can attack from the Oxygen (hard nucleophile) or the Carbon (soft nucleophile, ortho/para positions).

  • The Cause:

    • Protic Solvents: Solvents like Ethanol or Water hydrogen-bond to the phenoxide Oxygen, shielding it.[1] This suppresses O-alkylation and allows C-alkylation to compete.

    • Tight Ion Pairs: In non-polar solvents, the K⁺ cation stays tightly bound to the Oxygen, blocking it.

  • Solution: Use a Polar Aprotic Solvent (DMF, NMP) . These solvents solvate the cation (K⁺) effectively but do not solvate the anion (Phenoxide). This leaves the Oxygen "naked" and highly nucleophilic, overwhelmingly favoring O-alkylation.

Issue 3: Workup Nightmares

Q: "I used DMF and now I can't get it out of my product. It shows up in the NMR."

Diagnosis: DMF is water-miscible but has a high boiling point. Rotovapping it requires high vacuum and heat, which can degrade sensitive acetophenones.

  • Solution (The "Flood" Method):

    • Dilute the reaction mixture with 10x volume of water .

    • Extract with Ethyl Acetate (EtOAc) or Diethyl Ether . DMF prefers the aqueous phase.

    • Critical Step: Wash the organic layer 3x with water and 1x with brine to remove residual DMF.

Module 3: Visualizing the Decision Process

Workflow: Solvent Selection Decision Tree

SolventSelection Start Start: Select Solvent for Hydroxyacetophenone Alkylation Substrate Is the Alkyl Halide Reactive (e.g., MeI, BnBr)? Start->Substrate GreenReq Is Green Chemistry Required? Substrate->GreenReq Yes (Reactive) DMF Solvent: DMF (Max Rate, Difficult Workup) Substrate->DMF No (Unreactive/Steric Bulk) Scale Is this Large Scale (>100g)? GreenReq->Scale No MeTHF Solvent: 2-MeTHF (Green Alternative) GreenReq->MeTHF Yes Acetone Solvent: Acetone (Easy Workup, Low Cost) Scale->Acetone Yes (Cost/Safety) MeCN Solvent: Acetonitrile (Balanced Profile) Scale->MeCN No (Lab Scale)

Caption: Decision logic for selecting the optimal solvent based on substrate reactivity, scale, and environmental requirements.

Module 4: Validated Experimental Protocols

Method A: The "Standard" Protocol (Acetone/K₂CO₃)

Best for: Reactive alkyl halides (Methyl iodide, Benzyl bromide), avoiding high-boiling solvents.

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve 1.0 eq of hydroxyacetophenone in Acetone (0.5 M concentration).

  • Base Addition: Add 1.5 eq of anhydrous K₂CO₃ .

    • Tip: Grind the K₂CO₃ into a fine powder with a mortar and pestle before addition to increase surface area.

  • Reagent Addition: Add 1.2 eq of the Alkyl Halide.

  • Reaction: Reflux at 60°C for 6–12 hours. Monitor by TLC.[2][3][4][5]

  • Workup:

    • Cool to room temperature.[5]

    • Filter off the solid salts (K₂CO₃/KBr).

    • Concentrate the filtrate in vacuo.

    • Recrystallize (usually from EtOH) or purify via column chromatography.

Method B: The "High Performance" Protocol (DMF/K₂CO₃)

Best for: Unreactive alkyl chlorides, hindered substrates, or when speed is critical.

  • Setup: Flame-dried flask under Nitrogen atmosphere.

  • Dissolution: Dissolve 1.0 eq of hydroxyacetophenone in anhydrous DMF (0.5 M).

  • Base: Add 1.5 eq of K₂CO₃ (or Cs₂CO₃ for faster rates).

  • Reagent: Add 1.2 eq of Alkyl Halide.

    • Optional: Add 0.1 eq KI (Potassium Iodide) if using an alkyl chloride.

  • Reaction: Stir at 60–80°C for 2–4 hours.

  • Workup (Aqueous Wash):

    • Pour mixture into 10x volume of ice water.

    • Extract 2x with Ethyl Acetate.

    • Wash combined organics 3x with water (crucial to remove DMF).[4]

    • Dry over MgSO₄, filter, and concentrate.

References

  • PharmaXChange. (2011). Phenolates - O-alkylation and C-alkylation. A detailed mechanistic overview of solvent influence on phenolate reactivity.

  • BenchChem. (2025).[1][2][5] Technical Support Center: Optimizing Phenol Alkylation Reactions. Guide on troubleshooting temperature and stoichiometry in ether synthesis.

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Comprehensive guide on SN2 mechanisms, solvent choices, and base selection.

  • ResearchGate. (2013). Discussion on Methylation of Phenolic Aldehydes. Peer-to-peer technical troubleshooting regarding K2CO3/Acetone vs DMF methods.

  • Organic Chemistry Portal. (2023). Ether Synthesis by Etherification. Database of recent literature and green chemistry variations for ether synthesis.

Sources

Validation & Comparative

Comparative Lipophilicity Guide: 5-Chloro-2-ethoxyacetophenone vs. Methoxy Analog

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Methylene Bump"

In Structure-Activity Relationship (SAR) optimization, the transition from a methoxy (


) to an ethoxy (

) substituent is a classic strategy to modulate lipophilicity without altering the electronic character of the aromatic ring significantly.

For the specific comparison of 5-chloro-2-ethoxyacetophenone versus its methoxy analog (5-chloro-2-methoxyacetophenone) , the core distinction lies in the lipophilic contribution of the additional methylene unit.

  • The Bottom Line: The ethoxy analog exhibits a higher LogP (Partition Coefficient) by approximately 0.4 – 0.5 log units compared to the methoxy analog.

  • Impact: This increase significantly alters blood-brain barrier (BBB) penetration potential and aqueous solubility, making the choice between these two intermediates critical for lead optimization in CNS-targeting programs.

Molecular Analysis & Theoretical Framework

To understand the lipophilicity difference, we must look beyond the molecular weight and analyze the fragmental contributions to hydrophobicity.

Chemical Structure Comparison[1]
FeatureMethoxy Analog Ethoxy Analog
IUPAC Name 1-(5-chloro-2-methoxyphenyl)ethanone1-(5-chloro-2-ethoxyphenyl)ethanone
CAS Number 6342-64-9(Derivative of 1450-74-4)
Substituent

(Methyl ether)

(Ethyl ether)
Molecular Weight 184.62 g/mol 198.65 g/mol
H-Bond Donors 00
H-Bond Acceptors 22
Theoretical Prediction (Hansch Analysis)

Using the principles established by Hansch and Leo, we can predict the shift in LogP (


) based on the hydrophobic substituent constant (

).
  • Base Value: The core scaffold (5-chloro-2-substituted-acetophenone) remains constant.

  • The Variable: The alkyl chain on the ether oxygen.

    • 
       (aromatic): 
      
      
      
    • 
       (aromatic): 
      
      
      


Senior Scientist Insight: While standard tables suggest a


 of 0.5 per methylene group, in ortho-substituted acetophenones, steric twisting of the carbonyl group by the larger ethoxy chain can slightly disrupt conjugation. This may lead to minor deviations from strict additivity, but the trend (Ethoxy > Methoxy) is absolute.

Experimental Protocols for Validation

Relying solely on calculated values (cLogP) is insufficient for regulatory submissions or critical DMPK modeling. Below are the two industry-standard protocols for experimentally determining the lipophilicity of these compounds.

Method A: RP-HPLC (OECD Guideline 117)

Best for: High-throughput screening, impurities present, or sparingly soluble compounds.

Principle: Lipophilicity correlates with the retention time on a C18 (reverse-phase) column. The capacity factor (


) is linearly related to LogP.

Protocol:

  • Column Selection: Use a C18 stationary phase (e.g., Agilent ZORBAX Eclipse Plus C18) with minimal silanol activity.

  • Mobile Phase: Isocratic Methanol/Water (75:25 v/v), buffered to pH 7.4 (using ammonium acetate) to ensure the molecule is in its neutral state.

  • Calibration: Inject a reference standard mixture with known LogP values (e.g., Acetophenone, Toluene, Naphthalene, Phenanthrene).

  • Measurement: Inject the Methoxy and Ethoxy analogs separately.

  • Calculation: Calculate the capacity factor (

    
    ) for each:
    
    
    
    
    (Where
    
    
    is retention time and
    
    
    is dead time).

    Derive LogP using the regression equation from the standards:

    
    
    
Method B: Shake-Flask (OECD Guideline 107)

Best for: The "Gold Standard" absolute measurement when high precision is required.

Protocol:

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol for 24 hours.

  • Equilibration: Dissolve the test compound (Ethoxy or Methoxy analog) in the water-saturated n-octanol phase.

  • Partitioning: Mix the organic phase with the octanol-saturated water phase in a 1:1 ratio. Shake mechanically for 60 minutes at 25°C.

  • Separation: Centrifuge at 2500 rpm for 10 minutes to separate phases.

  • Quantification: Analyze the concentration of the compound in both phases using UV-Vis spectrophotometry (approx.

    
     250-260 nm for acetophenones) or HPLC.
    
  • Calculation:

    
    
    
    
    

Visualizing the Workflow

The following diagram outlines the decision-making and experimental workflow for comparing these two analogs.

G Start Start: Select Analog Methoxy Methoxy Analog (CAS 6342-64-9) Start->Methoxy Ethoxy Ethoxy Analog (Synthesized) Start->Ethoxy Calc Theoretical Calc (Hansch Analysis) Methoxy->Calc Ethoxy->Calc Exp_Choice Select Method Calc->Exp_Choice Predict Δ ≈ 0.5 HPLC OECD 117 (RP-HPLC) Exp_Choice->HPLC Screening Shake OECD 107 (Shake Flask) Exp_Choice->Shake Validation Data Data Analysis (Compare k' or Pow) HPLC->Data Shake->Data Decision DMPK Decision: High LogP = BBB+ Low LogP = Sol+ Data->Decision Select Candidate

Figure 1: Workflow for comparative lipophilicity assessment and lead selection.

Data Interpretation & Application

Once you have your experimental data, how do you interpret the choice between the Methoxy and Ethoxy analogs?

Predicted Values (Reference Table)
PropertyMethoxy AnalogEthoxy AnalogDifference
cLogP (Est.) 2.3 – 2.52.7 – 2.9+0.4
Water Solubility ModerateLowEthoxy is less soluble
BBB Permeability GoodHighEthoxy penetrates better
Metabolic Liability O-DemethylationO-DeethylationDeethylation is generally slower
The "Sweet Spot" Analysis
  • Choose the Methoxy Analog if: Your target LogP is < 3.0 to minimize non-specific binding or if you need higher aqueous solubility for formulation (e.g., IV delivery).

  • Choose the Ethoxy Analog if: You need to cross the Blood-Brain Barrier (LogP > 2.0 is preferred) or if the binding pocket contains a hydrophobic cleft that can accommodate the extra steric bulk of the ethyl group (Van der Waals interactions).

References

  • OECD Guidelines for the Testing of Chemicals, Section 1. "Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method." OECD iLibrary.

  • OECD Guidelines for the Testing of Chemicals, Section 1. "Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method." OECD iLibrary.

  • Leo, A., Hansch, C., & Elkins, D. (1971). "Partition coefficients and their uses." Chemical Reviews, 71(6), 525–616. (Seminal work on

    
     constants). 
    
  • PubChem Compound Summary. "5'-Chloro-2'-hydroxy-4'-methylacetophenone" (Analogous structural data). National Center for Biotechnology Information.

Safety Operating Guide

A Researcher's Guide to Handling 1-(5-Chloro-2-ethoxyphenyl)ethan-1-one: A Proactive Approach to Laboratory Safety

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a rigorous and proactive approach to safety. This guide provides essential, immediate safety and logistical information for handling 1-(5-chloro-2-ethoxyphenyl)ethan-1-one, a compound characterized by its aromatic ketone structure with chloro and ethoxy substitutions. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes data from structurally similar compounds and established laboratory safety protocols to ensure a high margin of safety. Our goal is to empower you with the knowledge to handle this compound responsibly, grounded in the principles of the Occupational Safety and Health Administration (OSHA) Laboratory Standard.[1][2][3]

Hazard Assessment: An Evidence-Based Perspective

Understanding the potential hazards of this compound is the first step in building a robust safety plan. Based on its chemical structure—an aromatic ketone and a chlorinated hydrocarbon—we must anticipate the following potential hazards:

  • Skin and Eye Irritation: Many aromatic ketones and chlorinated organic compounds are known to cause skin and eye irritation.[4] Direct contact should be avoided at all times.

  • Respiratory Irritation: If the compound is a fine powder or if it is heated, inhalation of dust or vapors may cause respiratory tract irritation.[4]

  • Toxicity: While specific toxicity data is unavailable, it is prudent to treat this compound as potentially harmful if swallowed, inhaled, or absorbed through the skin. Similar chlorinated compounds can pose significant health risks.

This proactive hazard identification informs every subsequent step of our handling, storage, and disposal protocol. All laboratory activities involving this compound must be governed by a written Chemical Hygiene Plan (CHP) as mandated by OSHA.[1][5][6]

Personal Protective Equipment (PPE): Your Primary Line of Defense

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task at hand. The following table outlines the minimum required PPE for handling this compound.

Hazard CategoryMinimum PPE RequirementRationale
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields. A face shield should be worn over safety glasses when handling larger quantities (>50g) or when there is a significant splash risk.Protects against accidental splashes to the eyes and face.
Skin and Body Protection Fully-buttoned laboratory coat.Prevents incidental contact with skin and contamination of personal clothing.
Hand Protection Chemical-resistant gloves. Due to the presence of both an aromatic ketone and a chlorinated group, glove selection is critical. Butyl rubber or a combination of nitrile gloves with an outer layer of polyvinyl alcohol (PVA) or Viton is recommended for extended handling. For incidental contact, double-gloving with nitrile gloves may be sufficient, but gloves should be changed immediately upon contamination.[7][8][9][10][11]Provides a barrier against skin absorption. Different glove materials offer varying levels of protection against specific chemical classes.[12] PVA and Viton offer good resistance against aromatic and chlorinated solvents.[7][8]
Respiratory Protection Not typically required when handling small quantities in a certified chemical fume hood. If a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator with organic vapor cartridges should be used.Ensures that airborne contaminants are not inhaled, protecting the respiratory system.

The following diagram outlines the decision-making process for selecting the appropriate level of PPE for any task involving this compound.

PPE_Selection_Workflow start Start: Task Assessment task What is the task? (e.g., Weighing, Transfer, Reaction) start->task quantity Quantity of Compound? task->quantity weighing Weighing Solid (<10g) quantity->weighing < 10g Solid transfer Liquid Transfer / Reaction Setup quantity->transfer Liquid / Solution fume_hood Work in Chemical Fume Hood? weighing->fume_hood large_quantity Handling >50g or Splash Risk? transfer->large_quantity ppe1 Minimum PPE: - Safety Glasses - Lab Coat - Double Nitrile Gloves large_quantity->ppe1 No ppe2 Enhanced PPE: - Safety Glasses & Face Shield - Lab Coat - Butyl or PVA/Viton Gloves large_quantity->ppe2 Yes ppe1->fume_hood ppe2->fume_hood resp_needed Add NIOSH-Approved Respirator fume_hood->resp_needed No end_ppe Proceed with Task fume_hood->end_ppe Yes resp_needed->end_ppe

Caption: PPE selection workflow based on task and quantity.

Operational Plan: From Benchtop to Disposal

A systematic approach to handling ensures safety and procedural integrity.

  • Preparation: Before handling the compound, ensure the workspace, typically a certified chemical fume hood, is clean and uncluttered. Designate a specific area for the work.

  • PPE Donning: Put on all required PPE as determined by the workflow diagram above.

  • Weighing and Transfer:

    • If the compound is a solid, carefully weigh it in the fume hood to minimize the risk of generating dust.

    • Use a spatula for transfers. Avoid pouring dry powder.

    • If dissolving the compound, add the solvent to the solid slowly to prevent splashing.

  • Post-Handling:

    • Clean all equipment used.

    • Wipe down the work area in the fume hood.

    • Properly doff and dispose of gloves.

    • Wash hands thoroughly with soap and water, even after wearing gloves.[13]

Disposal Plan: Ensuring Environmental Responsibility

Chemical waste disposal is a critical component of laboratory safety and environmental stewardship. As a chlorinated organic compound, this compound must be disposed of as hazardous waste.

  • Waste Segregation: All solid waste (contaminated filter paper, gloves, etc.) and liquid waste (reaction residues, contaminated solvents) must be collected in a designated, properly labeled "Halogenated Organic Waste" container.[14][15]

  • Container Management: Waste containers should be kept closed when not in use and stored in a secondary containment bin within a ventilated area.

  • NEVER Down the Drain: Under no circumstances should this compound or its solutions be disposed of down the laboratory sink.[14][15] This is to protect the wastewater system and prevent environmental contamination.[16]

This diagram provides a logical flow for managing spills and routine waste disposal.

Disposal_Workflow start Waste Generated or Spill Occurs is_spill Is it a Spill? start->is_spill routine_waste Routine Waste Generated is_spill->routine_waste No spill_size Spill Size? is_spill->spill_size Yes waste_container Place in designated 'Halogenated Organic Waste' container. routine_waste->waste_container minor_spill Minor Spill (<100mL / 10g in hood) spill_size->minor_spill Minor major_spill Major Spill (>100mL / 10g or outside hood) spill_size->major_spill Major cleanup_minor 1. Absorb with chemical spill kit absorbent. 2. Collect in waste bag. 3. Clean area. minor_spill->cleanup_minor cleanup_major 1. Evacuate immediate area. 2. Alert supervisor & EH&S. 3. Secure the area. major_spill->cleanup_major cleanup_minor->waste_container storage Store container in ventilated area with secondary containment. waste_container->storage disposal Arrange for pickup by Environmental Health & Safety (EH&S). storage->disposal

Caption: Decision tree for spill response and waste disposal.

By adhering to these rigorous, evidence-based protocols, we can confidently and safely advance our research while upholding the highest standards of laboratory safety and environmental responsibility.

References

  • A Detailed Guide on OSHA Chemical Hygiene Plan. CloudSDS.
  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl.
  • Understanding the Composition of Chemical Resistant Gloves. HeighTech Safety.
  • PVA Ketochem Acetone-Ketone & Solvent Protection Chemical Gauntlets. GlovesnStuff.
  • OSHA Guidelines For Labeling Laboratory Chemicals. Spill Containment Blog. (2014).
  • CHEMICAL-RESISTANT GLOVES. Guide Gloves.
  • Chemical-Resistant Gloves: Key Considerations. EHSLeaders. (2014).
  • Laboratory Safety Guidance. OSHA.
  • Polyco Ketochem 33cm Lightweight Ketone Resistant Glove. Polyco Healthine.
  • OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group. (2023).
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry LibreTexts.
  • Gloves - Tables of Properties and Resistances.
  • Personal Protective Equipment (PPE).
  • Personal Protective Equipment: Hands. San José State University. (2024).
  • Laboratory chemical waste disposal guidelines. University of Otago.
  • OSHA Glove Selection Chart. Environmental Health and Safety.
  • Laboratory chemical waste. Water Corporation.
  • SAFETY DATA SHEET for 2-(2-(2-Chloroethoxy)ethoxy)ethanol.
  • Guide to Laboratory Sink/Sewer Disposal of Wastes. Office of Clinical and Research Safety.
  • Ethanone, 1-(5-chloro-2-methoxyphenyl)-2-fluoro- (9CI) Safety Data Sheets. Echemi.
  • Safety data sheet for 2-[2-(Piperazin-1-yl)ethoxy]ethanol. LGC Standards. (2016).
  • SAFETY DATA SHEET for 2-Chloroethanol. Sigma-Aldrich. (2024).
  • CHEMICAL RESISTANCE TABLE FOR GLOVES. Becky Aktsiaselts.

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.